molecular formula C12H23N3O3 B7930641 [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930641
M. Wt: 257.33 g/mol
InChI Key: BKNUTUVIHLYLBM-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C13H25N3O3 It is characterized by the presence of a pyrrolidine ring, an amino-acetyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the amino-acetyl moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines, alcohols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways related to its target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: Contains a cyclopropyl group instead of a tert-butyl group.

Uniqueness

    Structural Features: The combination of a pyrrolidine ring and a tert-butyl ester group makes it unique compared to its analogs.

    Reactivity: The presence of the amino-acetyl group provides distinct reactivity patterns, making it suitable for specific synthetic applications.

This detailed overview provides a comprehensive understanding of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNUTUVIHLYLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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